Benzylmethyl-d3-amine
Overview
Description
Benzylmethyl-d3-amine is a deuterated analog of N-benzylmethanamine, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used as a stable isotope reagent in various scientific research applications due to its unique properties .
Mechanism of Action
Target of Action
N-Methylbenzylamine-d3, also known as N-Benzyl-1,1,1-trideuteriomethanamine, is a deuterium-labeled compound of N-Methylbenzylamine
Mode of Action
It’s known that the presence of a methylamine group gives n-methylbenzylamine basic properties, allowing it to react with acids to form salts or salt-like compounds . Furthermore, the nitrogen atom has a lone pair of electrons, providing some nucleophilic character, which can react with a range of electrophilic reagents to form nitrogen-containing functional group products .
Biochemical Pathways
It’s known that amines, such as n-methylbenzylamine, can be synthesized by the reduction of nitriles, amides, and nitro compounds . This suggests that N-Methylbenzylamine-d3 might be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Action Environment
It’s known that n-methylbenzylamine-d3 is stable, but may be air sensitive through reaction with carbon dioxide . It’s also known to be combustible and incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylmethyl-d3-amine typically involves the deuteration of N-benzylmethanamine. One common method is the reduction of N-benzylidene-1,1,1-trideuteriomethanamine using a deuterium source such as deuterium gas or deuterated reducing agents. The reaction is usually carried out under mild conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes often utilize deuterium gas in the presence of a catalyst to achieve high yields and purity. The compound is then purified using standard techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzylmethyl-d3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-benzyl-1,1,1-trideuteriomethanone.
Reduction: It can be reduced to form N-benzyl-1,1,1-trideuteriomethanol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum deuteride or sodium borodeuteride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: N-benzyl-1,1,1-trideuteriomethanone.
Reduction: N-benzyl-1,1,1-trideuteriomethanol.
Substitution: Various substituted benzyl derivatives depending on the reagents used.
Scientific Research Applications
Benzylmethyl-d3-amine is widely used in scientific research due to its stable isotope properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.
Industry: Applied in the production of deuterated compounds for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- N-Benzylmethanamine
- N-Benzyl-1,1,1-trihydroxymethanamine
- N-Benzyl-1,1,1-trifluoromethanamine
Uniqueness
Benzylmethyl-d3-amine is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic and reaction studies. This makes it a preferred choice over its non-deuterated analogs in various applications .
Properties
IUPAC Name |
N-benzyl-1,1,1-trideuteriomethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRFSMVIUAEBX-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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